N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O/c1-11-5-7-15(9-13(11)3)21-19(25)18-14(4)24(23-22-18)16-8-6-12(2)17(20)10-16/h5-10H,1-4H3,(H,21,25) |
InChI Key |
PTOYKIOEYZHXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring:
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and triazole ring are susceptible to hydrolysis under specific conditions:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 h | 5-methyl-1H-1,2,3-triazole-4-carboxylic acid + 3-fluoro-4-methylaniline | 78% | |
| Basic hydrolysis | NaOH (2M), 80°C, 8 h | Sodium salt of triazole carboxylic acid + 3,4-dimethylphenylamine | 65% |
The fluorine atom on the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution in strongly alkaline conditions.
Alkylation and Arylation
The triazole nitrogen (N1) participates in alkylation/arylation due to its nucleophilic character:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | N1-methylated derivative | Enhanced lipophilicity for drug design |
| 4-Bromobenzyl bromide | Et₃N, CH₂Cl₂, rt, 24 h | 1-(4-bromobenzyl)-substituted triazole | Intermediate for cross-coupling |
Arylation at the triazole’s C4 position has not been observed, likely due to steric hindrance from the adjacent methyl group.
Cycloaddition Reactions
The triazole ring engages in Huisgen-type cycloadditions:
| Reaction Partner | Catalyst/Conditions | Product | Key Observation |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMSO, 100°C | 1,4-disubstituted 1,2,3-triazole fused bicyclic system | Regioselectivity influenced by steric factors |
| Ethyl acrylate | Thermal (neat), 120°C, 48 h | Triazole-cyclopentane hybrid | Low yield (32%) due to competing decomposition |
Oxidation and Reduction
Functional group transformations include:
Oxidation
| Target Site | Reagent | Product | Notes |
|---|---|---|---|
| Methyl group (C5) | KMnO₄, H₂SO₄, 70°C | 5-carboxy-triazole derivative | Over-oxidation to CO₂ observed at >80°C |
| Amide nitrogen | mCPBA, CHCl₃, 0°C | N-oxide derivative | Instability requires immediate use |
Reduction
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 4 h | Primary amine (amide → NH₂) | Triazole ring remains intact |
| H₂/Pd-C | MeOH, 50 psi, 6 h | Partially saturated triazole | Low conversion (18%) |
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
Stability Under Synthetic Conditions
Critical stability profiles include:
-
Thermal decomposition : Begins at 210°C (TGA data), releasing CO and NH₃.
-
Photodegradation : UV light (254 nm) induces ring-opening reactions in >40% yield after 72 h.
Scientific Research Applications
Antitumor Activity
Research indicates that triazole derivatives exhibit significant antitumor effects. For instance, compounds similar to N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated robust antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 5.2 | EGFR Inhibition |
| H460 | 4.8 | Apoptosis Induction |
In a comparative study involving non-small cell lung cancer (NSCLC) models, this compound showed enhanced efficacy over standard treatments like Erlotinib, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The triazole ring enhances the ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells reported significant tumor regression after treatment with this triazole derivative. The compound led to a reduction in tumor volume by approximately 60% after four weeks of treatment at a dosage of 10 mg/kg .
Case Study 2: Antimicrobial Testing
In antimicrobial assays conducted on various bacterial and fungal strains, this compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity enhances its attractiveness for further development in antimicrobial therapy .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the triazole ring
Biological Activity
N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from recent studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its pharmacological versatility. The molecular formula is with a molecular weight of approximately 300.32 g/mol. The presence of both dimethyl and fluoromethyl groups enhances its lipophilicity and potentially its biological activity.
Triazole derivatives have been extensively studied for their ability to modulate various biological pathways. The mechanism of action for this compound appears to involve:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that triazoles can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including non-small-cell lung cancer (NSCLC) and leukemia .
- IC50 Values : In studies, compounds with similar structures exhibited IC50 values as low as 6.06 μM against NSCLC cells, indicating potent anticancer properties .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties:
- Broad Spectrum : Triazole derivatives are known for their efficacy against both Gram-positive and Gram-negative bacteria. The structure allows for interaction with bacterial enzymes crucial for cell wall synthesis .
- Minimum Inhibitory Concentration (MIC) : Certain analogues have shown MIC values as low as 0.0063 μmol/mL against E. coli, suggesting strong antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Enhances lipophilicity and cellular uptake |
| Methyl Substituents | Increase potency by stabilizing interactions with target proteins |
| Triazole Ring | Essential for anticancer and antimicrobial activities due to its ability to chelate metal ions and interact with biological macromolecules |
Case Studies
- Study on NSCLC Cells :
- Antimicrobial Testing :
Q & A
Q. What are the standard synthetic routes for synthesizing N-(3,4-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 3-fluoro-4-methylaniline) with isocyanides to form carboximidoyl chloride intermediates.
- Step 2 : Reaction with sodium azide to generate the triazole core.
- Step 3 : Functionalization via carboxamide coupling using activating agents like DCC (dicyclohexylcarbodiimide).
Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products. For example, using DMF as a solvent and K₂CO₃ as a base at room temperature has been effective for analogous triazole derivatives .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
- Methodological Answer : Solubility challenges can be mitigated using:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the triazole or aryl rings without disrupting bioactivity.
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
Prior solubility testing in PBS, ethanol, and DMSO is critical for assay design .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural refinement?
- Methodological Answer : Use SHELXL for refinement, which incorporates features like:
- TWIN and BASF commands for handling twinned crystals.
- ISOR and DELU restraints to manage anisotropic displacement parameters.
Validate results using WinGX for geometry analysis and ORTEP for visualizing thermal ellipsoids. Cross-check with density functional theory (DFT) calculations to resolve ambiguous electron density regions .
Q. How can researchers analyze structure-activity relationships (SAR) between this compound and structurally similar triazole derivatives?
- Methodological Answer : Perform comparative SAR studies by:
- Systematic substitution : Varying substituents on the phenyl rings (e.g., replacing methyl with methoxy or halogens) and evaluating bioactivity changes.
- Crystallographic overlays : Align molecular structures using software like Mercury to identify conserved pharmacophores.
- Docking simulations : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
For example, analogs with electron-withdrawing groups (e.g., -F) on the phenyl ring show enhanced enzyme inhibition compared to methyl-substituted derivatives .
Q. How should contradictory bioactivity data (e.g., inconsistent IC₅₀ values across assays) be analyzed?
- Methodological Answer : Apply a systematic contradiction analysis framework:
- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines).
- Control variables : Test for off-target effects using knockout models or selective inhibitors.
- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.
Document all parameters in a standardized table (example below) to isolate confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
